

Application Note: Quantification of 1,3-Dichloropropene Residues in Agricultural Crops

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Compound of Interest

Compound Name: 1,3-Dichloropropene

Cat. No.: B049464

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Abstract

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of **1,3-Dichloropropene** (1,3-D) residues in various agricultural crops. **1,3-Dichloropropene** is a soil fumigant used to control nematodes and other pests in agriculture.[1][2][3][4] Due to its toxicological properties, monitoring its residue levels in food products is crucial for consumer safety.[1] This document outlines a robust analytical methodology using gas chromatography-mass spectrometry (GC-MS), a technique well-suited for the volatile nature of 1,3-D and its cis (Z) and trans (E) isomers.[1] The protocols provided are intended for researchers, scientists, and professionals in food safety and drug development to ensure accurate and reliable quantification of 1,3-D residues.

Introduction

1,3-Dichloropropene (1,3-D) is an organochlorine compound applied as a pre-plant soil fumigant to protect a wide variety of crops from nematodes.[2][3][4] It is a mixture of cis (Z) and trans (E) isomers.[1] Although it is effective, concerns about its potential toxicity necessitate sensitive and reliable analytical methods for monitoring its residues in agricultural commodities.[1] In the European Union, the use of 1,3-D as a fumigant on fruits and vegetables is not permitted due to its toxicological properties.[1] While 1,3-D is known to degrade relatively quickly in soil and is often not detected in crops grown in treated soils, robust analytical methods are essential for verification and risk assessment.[2][4][5] This application note details a validated method for the determination of 1,3-D residues in fruits and vegetables using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of **1,3-Dichloropropene** from various fruit and vegetable matrices.

Materials:

- Homogenized crop sample
- Hexane (pesticide residue grade)
- Internal Standard (ISTD) solution: 2-bromo-1-chloropropane in hexane (0.2 mg/mL)
- 50 mL vials with PTFE-lined closures
- Mechanical shaker
- Centrifuge
- Autosampler vials

Procedure:

- Weigh approximately 10 g of the homogenized sample into a 50 mL vial.
- Immediately add 10 mL of the hexane solution containing the internal standard.[\[1\]](#)
- Seal the vial tightly with a PTFE-lined closure.
- Shake the vial mechanically for 15 minutes to ensure thorough extraction.[\[1\]](#)
- Centrifuge the sample at 2500 rpm for 5 minutes to separate the organic and aqueous layers.[\[1\]](#)
- Carefully transfer a portion of the upper organic layer (hexane) into an autosampler vial for GC-MS analysis.[\[1\]](#)

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas Chromatograph equipped with a Mass Spectrometer (e.g., Varian System Gas Chromatography with a Varian ion trap spectrometry).[\[1\]](#)

GC Conditions:

- Column: DB-VRX (30 m x 0.25 mm ID, 1.4 μ m film thickness) or equivalent.[\[1\]](#)
- Injector Temperature: 200°C.[\[1\]](#)
- Injection Volume: 1 μ L.[\[1\]](#)
- Injection Mode: Splitless.[\[1\]](#)
- Purge Delay: 0.9 minutes.[\[1\]](#)
- Carrier Gas: Helium at a constant pressure of 42 kPa.[\[1\]](#)
- Oven Temperature Program:
 - Initial temperature: 25°C, hold for 1 minute.
 - Ramp 1: 10°C/min to 130°C.
 - Ramp 2: 60°C/min to 220°C, hold for 1 minute.[\[1\]](#)

MS Conditions:

- Interface Temperature: 230°C.[\[1\]](#)
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions for Quantification and Confirmation:

- cis and trans-1,3-D: Quantitation ion: 75 m/z; Confirmatory ions: m/z and 112 m/z.[\[1\]](#)
- Internal Standard (2-bromo-1-chloropropane): 77 m/z.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Method Validation Parameters

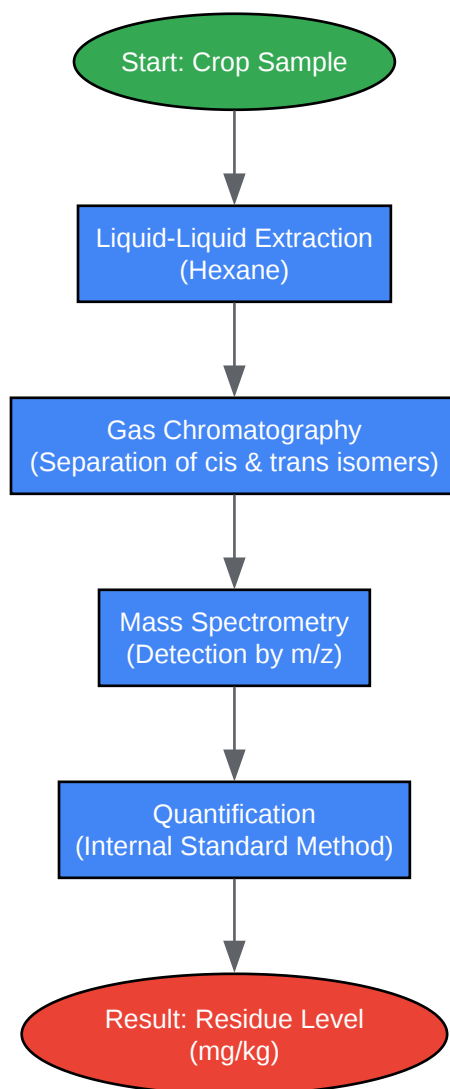
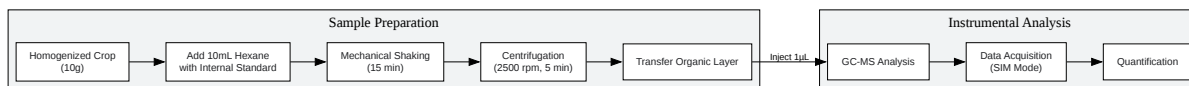
Parameter	Result
Linearity (r^2)	> 0.99 (in the range of 0.01 - 0.5 mg/kg)
Limit of Quantification (LOQ)	0.01 mg/kg for each isomer in crops
Repeatability (RSD)	< 15%

Table 2: Recovery Studies in Spiked Samples

Matrix	Spiking Level (mg/kg)	Mean Recovery (%)
Fruits (e.g., Apples)	0.05	95
0.1	98	
Vegetables (e.g., Carrots)	0.05	92
0.1	96	

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.



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